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Chlorobenzodioxole deriv. 27

Cat. No.: B10780192
M. Wt: 456.9 g/mol
InChI Key: UYKYCBACTCRLLP-UHFFFAOYSA-N
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Description

Evolution of Chlorobenzodioxole Scaffolds in Medicinal Chemistry and Materials Science Research

The journey of benzodioxole derivatives in science began with their identification in natural products. Their inherent biological activities spurred further investigation, leading to their use as synergists for insecticides. publish.csiro.au In medicinal chemistry, the core scaffold has been explored for a wide range of therapeutic applications. benthamscience.com The addition of a chlorine atom to the benzodioxole ring is a strategic modification aimed at enhancing or modulating the pharmacological profile of these molecules.

A notable example of a complex molecule containing a chlorobenzodioxole moiety is Saracatinib (AZD0530). jci.orgmdpi.com Initially developed as a dual inhibitor of Src/Abl kinases for oncology, its unique structure allows it to bind effectively to other targets. mdpi.com The chlorobenzodioxole group, in this case, plays a crucial role in the molecule's interaction with the ATP-binding pocket of kinases like ALK2, contributing to its specificity and potency. jci.orgmdpi.com This highlights a key evolutionary step: the use of the chlorobenzodioxole scaffold not just as a general pharmacophore but as a tailored component to achieve specific molecular interactions.

In materials science, the focus on π-conjugated molecular materials has drawn attention to scaffolds that can be functionalized to tune their photophysical properties. beilstein-journals.org While research on chlorobenzodioxoles in this area is less extensive than in medicinal chemistry, the principles of modifying electronic properties through halogenation are well-established. The electron-withdrawing nature of chlorine can influence the energy levels of molecular orbitals, impacting absorption and emission spectra. beilstein-journals.orgrsc.org This suggests a potential evolutionary path for chlorobenzodioxole derivatives as components in organic light-emitting diodes (OLEDs) or other optoelectronic devices. researchgate.netnih.gov

The development of scaffolds in tissue engineering has also seen significant evolution, from simple biocompatible polymers to advanced materials that can guide tissue regeneration. mdpi.commdpi.comresearchgate.net While not a primary application for chlorobenzodioxoles, the principles of scaffold design—biocompatibility, controlled degradation, and the ability to support cell growth—are central to modern materials science. imdea.orgsigmaaldrich.com

Significance of Chlorobenzodioxole Moieties in Advanced Chemical Systems

The significance of the chlorobenzodioxole moiety stems from the predictable yet powerful influence of the chlorine substituent on the benzodioxole framework. The chlorine atom, being electronegative, alters the electron distribution of the aromatic ring, which can have several important consequences in advanced chemical systems.

In medicinal chemistry, this electronic modulation can enhance the binding affinity of a drug to its target protein. For instance, in Saracatinib, the chlorobenzodioxole moiety fits into a hydrophobic pocket of the ALK2 kinase, and its electronic properties contribute to favorable interactions that lead to potent inhibition. jci.orgmdpi.com Furthermore, the introduction of a chlorine atom can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. mdpi.com This is a critical consideration in drug design, as it can improve the pharmacokinetic profile of a compound.

The synthetic utility of chlorobenzodioxoles is also significant. The chlorine atom provides a reactive handle for further functionalization through various cross-coupling reactions. This allows for the construction of more complex molecules and libraries of compounds for screening. The synthesis of Grignard reagents from compounds like 5-chlorobenzodioxole, for example, opens up pathways to a wide range of derivatives. google.com

From a materials science perspective, the ability to tune photophysical properties is paramount. rsc.org The incorporation of a chlorobenzodioxole moiety into a larger conjugated system can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can shift the absorption and fluorescence spectra, potentially leading to materials with desired colors for display technologies or specific absorption characteristics for sensor applications. beilstein-journals.orgresearchgate.net

Below is a table summarizing the significance of the chlorobenzodioxole moiety:

Table 1: Significance of the Chlorobenzodioxole Moiety in Chemical Systems
Field Significance Example Application
Medicinal Chemistry Enhances binding affinity to protein targets through electronic and steric effects. Saracatinib's interaction with the ALK2 kinase pocket. jci.orgmdpi.com
Improves metabolic stability by blocking potential sites of oxidation. General strategy in drug design to increase compound half-life. mdpi.com
Synthetic Chemistry Provides a reactive site for further molecular elaboration via cross-coupling. Formation of Grignard reagents for subsequent reactions. google.com

| Materials Science | Modulates photophysical properties (absorption/emission spectra) of conjugated systems. | Potential use in tuning the color of organic light-emitting diodes (OLEDs). beilstein-journals.org |

Current Academic Research Trends and Unexplored Avenues for Chlorobenzodioxole Derivatives, including Specific Instances like Chlorobenzodioxole deriv. 27

Current research trends involving scaffolds similar to chlorobenzodioxole continue to be heavily focused on medicinal chemistry and the development of kinase inhibitors. The success of molecules like Saracatinib in preclinical models for conditions such as fibrodysplasia ossificans progressiva (FOP) has spurred interest in designing new derivatives with even greater selectivity and potency. jci.orgmdpi.com A key trend is the use of structure-based drug design, where high-resolution crystal structures of drug-target complexes guide the synthesis of new analogues. jci.org A hypothetical "this compound" would likely be a product of such a design process, aiming to optimize interactions within the target's binding site.

Another major trend is the development of more efficient and environmentally friendly synthetic methods. tandfonline.com Microwave-assisted synthesis and the use of novel catalysts like montmorillonite (B579905) clay are being explored to produce benzodioxole derivatives more quickly and with less waste. tandfonline.comrsc.org Photocatalysis is also emerging as a mild and general method for the synthesis of substituted benzodioxoles. nih.gov These methods could be applied to the synthesis of "this compound" and other analogues.

Unexplored avenues for chlorobenzodioxole derivatives represent exciting opportunities for future research. While their role in medicinal chemistry is relatively well-established, their potential in materials science is still largely untapped.

Unexplored Avenues:

Organic Electronics: A systematic investigation into how the position of the chlorine atom on the benzodioxole ring affects the photophysical properties of donor-acceptor molecules could lead to new materials for OLEDs, organic photovoltaics, and sensors. beilstein-journals.orgnih.gov

Asymmetric Catalysis: The rigid benzodioxole scaffold could be functionalized to create novel chiral ligands for asymmetric catalysis. The electronic tuning provided by the chlorine atom could influence the catalyst's activity and enantioselectivity.

Agrochemicals: Building on the historical use of benzodioxoles as insecticide synergists, modern synthetic methods could be used to create novel chlorobenzodioxole derivatives as more potent and selective pesticides or herbicides. publish.csiro.au

The table below outlines some of the research findings related to the synthesis and properties of benzodioxole derivatives, which would be foundational for the development of a specific molecule like "this compound".

Table 2: Research Findings on Benzodioxole Derivatives
Research Area Finding Significance for "deriv. 27" Reference
Synthesis Microwave-assisted synthesis using polyphosphoric acid offers a rapid and green route to 2-phenyl-1,3-benzodioxoles. Provides an efficient method for synthesizing the core scaffold. tandfonline.com
Synthesis Montmorillonite KSF or K-10 clay can catalyze the reaction between catechols and ketones/aldehydes. Offers an alternative, facile catalytic system for scaffold synthesis. rsc.org
Synthesis Photocatalysis with tetrabutylammonium (B224687) decatungstate allows for mild synthesis of 2-substituted-1,3-benzodioxoles. A modern, gentle method for introducing substituents, potentially at a late stage. nih.gov
Medicinal Chemistry The chlorobenzodioxole moiety of Saracatinib provides specific, favorable hydrophobic interactions in the ALK2 kinase binding pocket. Demonstrates the utility of this specific moiety for achieving target potency and selectivity. jci.orgmdpi.com

| Materials Science | The photophysical properties of complex molecules can be tuned by changing substituents on a core scaffold. | Suggests that "deriv. 27" could be designed with specific optical or electronic properties. | beilstein-journals.orgrsc.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClN4O4 B10780192 Chlorobenzodioxole deriv. 27

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H25ClN4O4

Molecular Weight

456.9 g/mol

IUPAC Name

N-(5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

InChI

InChI=1S/C23H25ClN4O4/c1-28-7-5-14(6-8-28)11-30-20-10-17-15(9-19(20)29-2)23(26-12-25-17)27-21-16(24)3-4-18-22(21)32-13-31-18/h3-4,9-10,12,14H,5-8,11,13H2,1-2H3,(H,25,26,27)

InChI Key

UYKYCBACTCRLLP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC5=C4OCO5)Cl)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Chlorobenzodioxole Derivatives

Derivatization Strategies for Enhancing Molecular Complexity

Once the basic chlorobenzodioxole scaffold is in place, a multitude of derivatization strategies can be employed to increase its molecular complexity and tailor its properties. These strategies often focus on modifying existing side chains or introducing new ones with precise control over their placement and three-dimensional orientation.

The substituents already present on the chlorobenzodioxole ring have a profound impact on subsequent synthetic steps. libretexts.orglibretexts.org These substituent effects can be categorized into inductive effects (the withdrawal or donation of electron density through sigma bonds) and resonance effects (the delocalization of pi electrons between the ring and the substituent). libretexts.org

Activating groups donate electron density to the aromatic ring, making it more reactive towards electrophilic substitution. These groups typically direct incoming substituents to the ortho and para positions. libretexts.org

Deactivating groups withdraw electron density from the ring, making it less reactive. These groups generally direct incoming substituents to the meta position. libretexts.org

The chlorine atom on the chlorobenzodioxole ring is a deactivating group due to its inductive effect, but it is also an ortho, para-director because of its resonance effect. libretexts.org Understanding these effects is crucial for predicting the outcome of a reaction and for designing a successful synthetic strategy. bibliotekanauki.pl

Modification of side chains is a common strategy for derivatization. nih.govthermofisher.com For example, a primary amine group on a side chain can be modified to introduce other functional groups. thermofisher.com Similarly, peptide-like side chains can be modified at specific amino acid residues to introduce labels or other functionalities. genscript.comiris-biotech.desigmaaldrich.com

In the synthesis of complex molecules, controlling the regioselectivity and stereoselectivity of reactions is of utmost importance.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. egrassbcollege.ac.inrsc.org For example, in the functionalization of a substituted chlorobenzodioxole, it is often necessary to introduce a new group at a specific position on the aromatic ring. Methodologies have been developed for the regioselective synthesis of various heterocyclic compounds, where the reaction conditions and the nature of the substrate are varied to control the position of substitution. rsc.orgnih.govualberta.ca

Stereoselectivity refers to the preferential formation of one stereoisomer over another. egrassbcollege.ac.in Many complex molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). As different enantiomers can have different biological activities, the ability to synthesize a single enantiomer is often critical. Stereoselective synthesis aims to achieve this control. researchgate.netmdpi.com For example, palladium-catalyzed reactions can often proceed with high stereoselectivity, leading to the formation of a specific geometric isomer (E or Z). beilstein-journals.org Reductive coupling reactions have also been developed that afford products with excellent stereoselectivity. dicp.ac.cn The use of chiral catalysts or auxiliaries can guide the reaction towards the desired stereoisomer. egrassbcollege.ac.in

The development of methods that provide high regio- and stereoselectivity is a key area of research in organic synthesis, as it allows for the efficient and precise construction of complex target molecules like advanced chlorobenzodioxole derivatives. organic-chemistry.orgorganic-chemistry.org

Control TypeDescriptionSynthetic Relevance
Regioselectivity Preferential formation of one constitutional isomer.Directing functional groups to specific positions on the chlorobenzodioxole ring. rsc.orgnih.gov
Stereoselectivity Preferential formation of one stereoisomer.Controlling the 3D arrangement of atoms, crucial for biologically active molecules. egrassbcollege.ac.inmdpi.com

Side Chain Modifications and Substituent Effects on Synthesis

Green Chemistry Principles in Chlorobenzodioxole Derivative Synthesis

The integration of green chemistry principles into the synthesis of chlorobenzodioxole derivatives aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. numberanalytics.comnih.gov Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation. nih.gov In contrast, modern approaches focus on the development of eco-friendly and sustainable alternatives. nih.govnih.gov

A prominent green methodology for synthesizing benzodioxole derivatives involves microwave-assisted synthesis. tandfonline.comtandfonline.comresearchgate.net This technique significantly reduces reaction times, often from hours to seconds, and increases product yields. tandfonline.comtandfonline.com For instance, the condensation of catechol with various benzoic acid derivatives can be efficiently carried out under microwave irradiation in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent, thereby eliminating the need for additional toxic organic solvents. tandfonline.comtandfonline.comresearchgate.net This one-pot synthesis is not only time and energy-efficient but also economically viable. tandfonline.comtandfonline.com

The use of alternative solvents is another cornerstone of green heterocyclic synthesis. numberanalytics.com Water, ionic liquids, and deep eutectic solvents are increasingly replacing volatile and toxic organic solvents. numberanalytics.comnumberanalytics.com These green solvents offer advantages such as low toxicity, non-flammability, and in some cases, enhanced reaction rates and selectivity. numberanalytics.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a 2-Phenyl-1,3-benzodioxole Derivative

ParameterConventional MethodMicrowave-Assisted MethodReference
Catalyst P2O5, Toluene-p-sulphonic acidPolyphosphoric acid tandfonline.com
Solvent Benzene (B151609), TolueneNone (Solvent-free) tandfonline.com
Reaction Time Several hours30-120 seconds tandfonline.comtandfonline.com
Yield Moderate60-85% tandfonline.comtandfonline.com
Energy Consumption HighLow tandfonline.comtandfonline.com
Environmental Impact Use of toxic solventsReduced use of harmful chemicals tandfonline.comtandfonline.com

Photochemical and Electrochemical Approaches in Chlorobenzodioxole Derivatization

Innovative photochemical and electrochemical methods are emerging as powerful tools for the derivatization of chlorobenzodioxole compounds, offering unique reaction pathways and enhanced control over chemical transformations. jocpr.com

Photochemical Derivatization:

Photochemical reactions utilize light to generate highly reactive intermediates, such as radicals, which can then undergo further reactions to create new derivatives. vdoc.pub This approach allows for transformations that are often difficult to achieve through traditional thermal methods. vdoc.pub For example, the photolysis of chlorobenzodioxole in the presence of a cyanide source can lead to the formation of cyanobenzodioxole derivatives. rsc.org Specifically, 5-cyano-benzo numberanalytics.comtandfonline.comdioxole has been synthesized from chlorobenzodioxole with a 77% yield through a photochemical process. rsc.org

Photochemical derivatization can be employed as a post-column technique in high-performance liquid chromatography (HPLC) to enhance the detection of analytes. spincotech.comresearchgate.net This method is simple, inexpensive, and can improve the sensitivity and selectivity of analysis for a wide range of compounds. spincotech.com Online photochemical derivatization coupled with mass spectrometry has been developed for the comprehensive analysis of complex mixtures, such as unsaturated phospholipids, by enabling the precise localization of carbon-carbon double bonds. nih.govrsc.org

Electrochemical Synthesis:

Electrochemical methods offer another green and efficient route for the synthesis and derivatization of heterocyclic compounds. nih.gov These reactions use electrical current to drive chemical transformations, often avoiding the need for harsh reagents. The electrochemical synthesis of benzodioxole-based polymers, such as poly(2,5-dithienylpyrrole) derivatives, has been reported, demonstrating the utility of this approach in materials science. dntb.gov.ua Electrochemical techniques provide a high degree of control over the reaction by tuning the applied potential, which can lead to improved selectivity and yield.

Table 2: Examples of Photochemical and Electrochemical Reactions of Benzodioxole Derivatives

Reaction TypeReactantReagent/ConditionsProductYieldReference
Photochemical Cyanation ChlorobenzodioxoleKCN, MeCN/water, UV irradiation5-cyano-benzo numberanalytics.comtandfonline.comdioxole77% rsc.org
Electrochemical Polymerization Benzodioxole-functionalized dithienylpyrrole monomerElectrochemical oxidationPoly(2,5-dithienylpyrrole) derivativeNot specified dntb.gov.ua

Advanced Spectroscopic and Analytical Characterization for Chlorobenzodioxole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For Chlorobenzodioxole deriv. 27, a combination of one-dimensional and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and confirm the connectivity of the distinct aromatic and heterocyclic rings.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the benzodioxole and benzodioxin rings, as well as the methylene (B1212753) protons. The aromatic region would likely display a set of signals corresponding to the protons on both the chlorinated benzodioxole and the dihydro-benzodioxin moieties. The two protons of the methylenedioxy group (–O–CH₂–O–) in the benzodioxole ring are expected to appear as a characteristic singlet. chemicalbook.com The four protons of the ethylenedioxy group (–O–CH₂–CH₂–O–) in the dihydro-benzodioxin ring would likely appear as a multiplet. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the aromatic carbons, the methylenedioxy carbon, and the ethylenedioxy carbons. The carbon atoms attached to oxygen and chlorine would be shifted to characteristic frequencies. For instance, the methylenedioxy carbon typically appears around 101-102 ppm. nih.gov The carbons of the ethylenedioxy group are expected in the range of 64-65 ppm. nih.gov The aromatic carbons would appear in the downfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Benzodioxole)6.8 - 7.2108 - 125
Aromatic CH (Benzodioxin)6.7 - 7.1117 - 124
-O-CH₂-O-~6.1~102
-O-CH₂-CH₂-O-~4.3~64
Aromatic C-Cl-125 - 130
Aromatic C-O-145 - 150
Aromatic C-C (bridge)-130 - 140

Note: These are predicted values based on similar structures and are subject to solvent effects and specific molecular conformation.

Two-Dimensional (2D) NMR Correlation Spectroscopy

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. columbia.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. magritek.com For this compound, it would be used to confirm the connectivity of the aromatic protons on each ring and the coupling between the geminal protons of the ethylenedioxy group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. hmdb.ca This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons, whose chemical shifts are known from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly powerful for identifying the connectivity between different fragments of the molecule. For instance, it would show correlations between the protons on one aromatic ring and the carbons on the other, confirming the linkage between the benzodioxole and benzodioxin moieties. It would also confirm the position of the chlorine atom by observing long-range couplings from nearby protons to the carbon atom bonded to chlorine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, which is a critical step in confirming the identity of a new compound. nih.gov The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Predicted HRMS Data for this compound (C₁₅H₁₁ClO₄)

Ion Calculated m/z
[M]⁺ (³⁵Cl)290.0346
[M+2]⁺ (³⁷Cl)292.0316
[M+H]⁺ (³⁵Cl)291.0424
[M+H+2]⁺ (³⁷Cl)293.0395

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, characteristic fragmentation pathways would be expected, including the loss of the chloro group, cleavage of the ether linkages, and fragmentation of the dioxole and dioxin rings. The base peak in the spectrum would correspond to the most stable fragment ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups present. Key expected vibrational modes include:

Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. rsc.org

Asymmetric and symmetric C-O-C stretching vibrations of the ether linkages in the dioxole and dioxin rings would be prominent in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The C-Cl stretching vibration would be observed in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

The spectrum would also show characteristic bands for the aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mpg.de

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong Raman signals. rsc.org The symmetric vibrations of the C-O-C bonds and the C-Cl bond would also be observable.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 30002850 - 3000
Aromatic C=C Stretch1450 - 16001450 - 1600
Asymmetric C-O-C Stretch1200 - 1280Weak
Symmetric C-O-C Stretch1000 - 11001000 - 1100
C-Cl Stretch600 - 800600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. researchgate.netacs.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. researchgate.net The wavelength of light absorbed corresponds to the energy difference between these states. For aromatic compounds like chlorobenzodioxole derivatives, the most common transitions observed are π → π* and n → π*. acs.orgepo.org

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity absorptions. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on the oxygen atoms of the dioxole ring or the chlorine substituent) to an antibonding π* orbital. These transitions are generally of lower intensity than π → π* transitions. semanticscholar.org

The absorption maxima (λ_max_) and molar absorptivity (ε) are influenced by the molecular structure and the solvent environment. A study on the solvatochromic properties of (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] acs.orgresearchgate.netdioxol-5-yl)prop-2-en-1-one, a complex benzodioxole derivative, demonstrated how solvent polarity can shift the absorption bands. researchgate.netsemanticscholar.org This shift (solvatochromism) occurs because different solvents stabilize the ground and excited states of the molecule to different extents. In polar solvents, a bathochromic (red) shift to longer wavelengths is often observed for π → π* transitions, indicating a smaller energy gap between the ground and excited states. researchgate.net

Table 1: Representative UV-Vis Absorption Maxima for a Benzodioxole Derivative in Various Solvents

SolventPolarity IndexAbsorption λ_max (nm)Transition Type
Toluene2.4348π → π
Tetrahydrofuran (THF)4.0350π → π
Ethyl Acetate4.4351π → π
Acetone5.1352π → π
Acetonitrile (B52724) (ACN)5.8353π → π
Butanol4.0354π → π
Methanol5.1356π → π
Dimethyl Sulfoxide (DMSO)7.2358π → π

Data adapted from solvatochromic studies on a 1,3-benzodioxole (B145889) derivative to illustrate typical electronic transition behavior. researchgate.netsemanticscholar.org

X-ray Diffraction Analysis for Solid-State Structure Determination

SCXRD provides the most precise structural information, yielding a complete solution of the crystal structure. researchgate.net For example, the crystal structure of (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide, a complex derivative, was determined to unequivocally identify its (E)-configuration. thermofisher.com Such analysis provides exact atomic coordinates and defines the packing of molecules within the crystal lattice, which is governed by intermolecular forces like hydrogen bonds and van der Waals interactions. thermofisher.com

PXRD is used to characterize the crystalline form of a bulk sample and is crucial for identifying polymorphs (different crystal structures of the same compound). epo.orgchromatographyonline.com A patent for a method of producing a 1,3-benzodioxole derivative included a PXRD pattern to characterize the crystalline product, showing distinct peaks at specific 2θ angles, which serve as a fingerprint for that particular solid form. epo.org

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Benzodioxole Derivative

ParameterValue
Compound Name(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
Chemical FormulaC₂₀H₁₈ClN₅O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7780 (6)
b (Å)20.5417 (15)
c (Å)11.0793 (9)
β (°)100.774 (2)
Volume (ų)1962.5 (3)
Z (molecules/unit cell)4

Data derived from the crystallographic study of a substituted benzodioxole derivative. thermofisher.com

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of synthesized compounds and for isolating them from reaction mixtures. uni.luchromatographyonline.com In reversed-phase HPLC, the most common mode for analyzing moderately polar compounds like chlorobenzodioxole derivatives, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). uni.lu

Purity assessment by HPLC involves separating the main compound from any impurities or by-products. nih.gov The area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram gives a measure of its purity. nih.gov A diode-array detector (DAD) or UV detector is commonly used, set to a wavelength where the analyte exhibits strong absorbance (determined from its UV-Vis spectrum). researchgate.net For a chlorobenzodioxole derivative, a detection wavelength in the range of 254 nm or near its specific λ_max_ would be appropriate.

Table 3: Representative HPLC Method for Purity Analysis of a Chlorobenzodioxole Derivative

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 min (varies with exact structure)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. mdpi.com The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel. mdpi.com The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

The separation is quantified by the retention factor (R_f_), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For a moderately polar chlorobenzodioxole derivative, a silica gel plate with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) would be suitable. Visualization can be achieved under UV light (at 254 nm) if the compound is UV-active, or by using staining agents. mdpi.com

Table 4: Representative TLC System for a Chlorobenzodioxole Derivative

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄ on aluminum backing
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV lamp at 254 nm
Analyte Chlorobenzodioxole derivative
Expected R_f Value ~0.45 (highly dependent on specific structure)
Starting Material R_f_ Value ~0.60 (example)
Impurity R_f_ Value ~0.20 (example)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For less volatile compounds, chemical derivatization, such as silylation, is often employed to increase volatility and improve chromatographic behavior. thermofisher.com

In the mass spectrometer, molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a molecular fingerprint. For a chlorobenzodioxole derivative, the mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion and chlorine-containing fragments, where the ³⁷Cl isotope peak appears at M+2 with an abundance of approximately one-third that of the ³⁵Cl peak (M⁺).

Common fragmentation pathways for a simple chlorobenzodioxole might include the loss of a chlorine radical (·Cl), loss of formaldehyde (B43269) (CH₂O) from the dioxole ring, or cleavage of any side chains.

Table 5: Expected GC-MS Fragmentation for 5-Chloro-1,3-benzodioxole (C₇H₅ClO₂)

m/z (Mass-to-Charge Ratio)IonIdentity / Proposed Loss
156 / 158[C₇H₅ClO₂]⁺Molecular Ion (M⁺)
121[C₇H₅O₂]⁺Loss of ·Cl
126 / 128[C₆H₃ClO]⁺Loss of CH₂O
93 / 95[C₅H₂ClO]⁺Loss of ·Cl and CO
98[C₆H₂O₂]⁺Loss of HCl
63[C₅H₃]⁺Benzene (B151609) ring fragment

Derivative Spectroscopy and Advanced Spectral Processing in Characterization

Advanced spectral processing techniques, such as derivative spectroscopy, can significantly enhance the information obtained from standard analytical methods like UV-Vis spectroscopy and HPLC. Derivative spectroscopy involves calculating and plotting the first, second, or higher-order derivative of a spectrum (absorbance vs. wavelength). researchgate.netresearchgate.net

The second derivative of a spectrum is particularly useful as it can resolve overlapping signals into separate, sharper peaks. researchgate.net In the context of HPLC with DAD detection, this technique can be applied to the UV spectra collected across a chromatographic peak. If a peak is impure and contains a co-eluting component, the standard (zero-order) spectrum may appear homogeneous. However, the second-derivative spectrum can often reveal subtle spectral differences, indicating the presence of the hidden impurity. researchgate.net This "mathematical separation" enhances chromatographic resolution without altering the chemical separation method itself.

This approach is invaluable for:

Detecting Co-eluting Impurities: Resolving minor components hidden under a major peak in an HPLC chromatogram. researchgate.net

Improving Quantification: Allowing for more accurate peak area integration by separating overlapping signals.

Confirming Peak Purity: Providing a more stringent test for peak homogeneity than standard spectral comparison algorithms. researchgate.net

By transforming broad spectral features into sharpened, bipolar signals, derivative spectroscopy offers a higher level of detail, which is critical for the rigorous characterization and purity assessment of compounds like chlorobenzodioxole derivatives.

Investigations into Biological Activities and Molecular Interactions of Chlorobenzodioxole Derivatives

Structure-Activity Relationship (SAR) Studies for Chlorobenzodioxole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new drugs by correlating the chemical structure of a molecule with its biological activity.

Systematic modifications of the chlorobenzodioxole scaffold have revealed key insights into its biological activity. The position and nature of substituents on the benzodioxole ring system significantly influence the compound's efficacy and selectivity.

Research indicates that the introduction of halogen atoms, particularly chlorine, can enhance the biological effectiveness of these compounds. researchgate.net For instance, studies on various benzodioxole derivatives have shown that the presence and position of a chlorine atom on the benzene (B151609) ring can increase anticholinesterase activity against acetylcholinesterase (AChE). ontosight.ai Conversely, the same modification might decrease activity against butyrylcholinesterase (BuChE). ontosight.ai

Furthermore, the presence of electron-withdrawing groups, such as halogens (Cl, Br, I), has been found to be conducive to enhancing the bioactivity of certain benzodioxole compounds. researchgate.net The specific placement of these groups is crucial; for example, a meta-chlorine substitution on a related phenyl ring was found to have higher biological activity than an ortho-substitution, which may be due to reduced steric hindrance. cmu.ac.th In some series, the combination of a chlorine atom with methoxy (B1213986) groups has been shown to improve the effectiveness of the derivatives. researchgate.net

A notable example is seen in the kinase inhibitor saracatinib, where the large chlorobenzodioxole moiety is crucial for its specificity. It complements the size and shape of a specific "back pocket" in the ALK2 kinase, which is a key factor in its inhibitory action. researchgate.net This demonstrates that the chlorobenzodioxole structure is not merely a scaffold but an active participant in molecular recognition and binding, which can be optimized to achieve high selectivity for a desired target over others. researchgate.net The benzodioxole ring, in general, is recognized as an important pharmacophore, and its presence, often in combination with other features like a carboxylic acid or a halogen atom, is considered important for the activity of various enzyme inhibitors. frontiersin.org

Systematic Structural Modifications and Activity Correlation

Enzyme Inhibition Studies of Chlorobenzodioxole Derivatives

While specific inhibitory data for Chlorobenzodioxole deriv. 27 is limited, extensive research has been conducted on the enzyme inhibition profiles of other benzodioxole derivatives.

Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, making them key targets for the treatment of neurological disorders like Parkinson's disease and depression. Current time information in Bangalore, IN.nih.gov

Specific inhibition data for this compound against MAO-A and MAO-B is not available in the reviewed literature. However, studies on other benzodioxole and related aromatic amide derivatives have demonstrated significant MAO inhibitory potential. For instance, N-(2,4-Dinitrophenyl)benzo[d] researchgate.netnih.govdioxole-5-carboxamide was identified as a reversible and competitive inhibitor of MAO-B. nih.gov Generally, derivatives in this class have shown selectivity towards MAO-B, with inhibitory concentrations in the nanomolar to micromolar range. nih.govmdpi.com The selectivity for MAO-B over MAO-A is a desirable trait for anti-Parkinsonian agents. researchgate.net

Table 1: MAO Inhibition by Benzodioxole and Related Derivatives

Compound Name Target Enzyme IC50 (µM) Ki (nM) Notes
N-(2,4-Dinitrophenyl)benzo[d] researchgate.netnih.govdioxole-5-carboxamide (55) MAO-B 0.056 6.3 Reversible, competitive inhibitor. nih.gov
(2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide (2c) MAO-B 0.53 - Reversible and selective inhibitor. nih.gov
(2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide (2d) MAO-B 0.45 - Reversible and selective inhibitor. nih.gov
(2E)-N-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide (7c) MAO-B 0.032 - Selective and reversible inhibitor. nih.gov
2,1-benzisoxazole derivative (7a) MAO-B 0.017 - Specific inhibitor of MAO-B. nih.gov

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. researchgate.net

There is no specific data available from the searched results for the inhibition of AChE or BChE by this compound. However, studies on other benzodioxole-based derivatives have explored their potential as cholinesterase inhibitors. For example, certain benzodioxole-based thiosemicarbazone derivatives have been evaluated for their anticholinesterase activity. ontosight.ai In one study, a bromo-substituted 1,3-benzodioxole (B145889) derivative showed weak inhibitory activity against AChE, while other derivatives were inactive against BuChE. ontosight.ai The introduction of a chlorine atom at the 3rd position of a benzene ring was found to increase activity against AChE but decrease it against BuChE in a specific series of compounds. ontosight.ai

Table 2: Cholinesterase Inhibition by Benzodioxole Derivatives

Compound Target Enzyme IC50 (µM) Reference
Bromo substituted 1,3-benzodioxole derivative (Compound 10) AChE 108.0 ± 3.53 ontosight.ai
Chloro substituted 1,3-benzodioxole derivative (Compound 9) AChE 205.0 ± 5.0 ontosight.ai
Benzothiazolone derivative (M13) BChE 1.21

IC50: Half-maximal inhibitory concentration. AChE: Acetylcholinesterase. BuChE: Butyrylcholinesterase.

Alpha-glucosidase and alpha-amylase are digestive enzymes that break down carbohydrates into glucose. Inhibiting these enzymes can delay glucose absorption and is an effective strategy for managing type 2 diabetes.

While specific data concerning this compound is not present in the sourced literature, a series of other benzodioxole derivatives have been evaluated for their inhibitory activity against α-amylase. frontiersin.org Fourteen compounds from one study showed potent inhibitory activities against α-amylase, with some being more potent than the standard drug, acarbose. frontiersin.org The study identified the carboxylic acid and the benzodioxole ring as important pharmacophoric features for this activity. frontiersin.org

Table 3: α-Amylase and α-Glucosidase Inhibition by Benzodioxole and Related Derivatives

Compound Target Enzyme IC50 (µg/ml) Notes
Benzodioxole derivative (4f) α-Amylase 1.11 More potent than acarbose. frontiersin.org
Acarbose (Standard) α-Amylase 6.47 frontiersin.org
Flavonoid derivative (Compound 4) α-Glucosidase 15.71 ± 0.21 µM Exhibited the highest activity in its series.
Oxadiazole derivative (5g) α-Amylase 13.09 ± 0.06 Outstanding inhibitory potential. mdpi.com

IC50: Half-maximal inhibitory concentration.

Src Tyrosine Kinase Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. d-nb.info Their dysregulation is implicated in the progression of various diseases, particularly cancer, making them a significant target for therapeutic inhibitors. d-nb.info The activation of Src kinases involves conformational changes and phosphorylation events that regulate their catalytic activity. d-nb.info Inhibitors of Src have been developed from various chemical scaffolds, such as quinoline (B57606) and thiazole (B1198619) derivatives, which have shown efficacy in preclinical and clinical settings.

Despite the importance of Src as a therapeutic target, a review of the available scientific literature did not yield specific data on the inhibitory activity of "this compound" against Src tyrosine kinase. Research has focused on other chemical classes, and no studies were found that explicitly tested or reported the effects of this particular compound on Src kinase activity.

Ubiquitin Activating Enzyme (E1) Inhibition

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, regulating numerous cellular functions. oncotarget.commdpi.com The first and rate-limiting step in this cascade is the activation of ubiquitin by the ubiquitin-activating enzyme, E1 (also known as UBA1). plos.orgnih.gov This ATP-dependent process involves the adenylation of ubiquitin followed by the formation of a high-energy thioester bond between E1 and ubiquitin. plos.org Given its central role, inhibition of E1 can disrupt the entire ubiquitination process, making it an attractive target for cancer therapy. oncotarget.comnih.gov Several small-molecule E1 inhibitors have been identified, including PYR-41 and Largazole, which have been shown to block specific steps in the E1 catalytic cycle. plos.orgnih.gov

However, investigations into the biological activities of "this compound" have not included its effects on the ubiquitin-activating enzyme. The current body of research lacks any studies demonstrating or quantifying the inhibition of E1 by this compound.

Carbonic Anhydrase (hCA) Inhibition (hCA IX/XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govsemanticscholar.org The transmembrane isoforms, human carbonic anhydrase IX (hCA IX) and XII (hCA XII), are highly overexpressed in many tumors and contribute to the acidic microenvironment that promotes cancer progression, making them validated targets for anticancer drugs. researchgate.netunich.it

A relevant study investigated a series of sulfocoumarin derivatives for their inhibitory potential against four human CA isoforms. mdpi.com Within this series, a compound designated as compound 27 (a benzyloxy-substituted sulfocoumarin, not a chlorobenzodioxole) was synthesized and evaluated. mdpi.com This compound was screened for its ability to inhibit the cytosolic off-target isoforms hCA I and II, as well as the tumor-associated target isoforms hCA IX and XII. mdpi.com The inhibition data for this compound, alongside the standard inhibitor Acetazolamide (AAZ), are presented below.

Table 1: Inhibitory Activity (Ki) of Compound 27 against Human Carbonic Anhydrase Isoforms (Data sourced from mdpi.com)

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Compound 27 >10000985.445.75.2
Acetazolamide (AAZ) 25012255.7

Note: This interactive table allows for sorting and searching of the presented data.

The results indicate that compound 27 is a highly potent and selective inhibitor of the tumor-associated isoforms. It demonstrated potent inhibition of hCA IX and was particularly effective against hCA XII, with a Kᵢ value of 5.2 nM. mdpi.com Crucially, it showed very weak inhibition of the widespread cytosolic isoform hCA II and was inactive against hCA I (Kᵢ > 10000 nM), suggesting a favorable selectivity profile that could minimize off-target effects. mdpi.com

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce biologically active metabolites like leukotrienes. biorxiv.orgnih.gov These metabolites are key mediators in inflammatory processes, and the 5-LOX pathway, in particular, is a target for anti-inflammatory therapies. biorxiv.orgacademicjournals.org Many natural and synthetic compounds, including some coumarin (B35378) derivatives, have been evaluated for their LOX inhibitory activity. mdpi.comnih.gov

A thorough search of scientific databases and literature reveals no specific research into the lipoxygenase inhibitory properties of "this compound". While related heterocyclic structures have been explored as LOX inhibitors, this specific compound has not been a subject of such investigations.

Kinetic Studies of Enzyme-Inhibitor Interactions

Enzyme kinetic studies are fundamental to understanding the mechanism of action of an inhibitor. mdpi.com These studies determine key parameters such as the inhibition constant (Kᵢ), which reflects the inhibitor's binding affinity, and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.commdpi.com This information is critical for the development and optimization of drug candidates.

For the aforementioned sulfocoumarin compound 27 , kinetic studies were performed to determine its inhibitory constants (Kᵢ) against several carbonic anhydrase isoforms. mdpi.com The Kᵢ values, as detailed in Table 1, show that the compound is a nanomolar inhibitor of hCA IX and hCA XII. mdpi.com Sulfocoumarins are known to act via a unique, isoform-selective mechanism. They are believed to be "pro-inhibitors" that are hydrolyzed by the esterase activity of the CA enzyme, releasing a sulfonic acid that then coordinates to the zinc ion in the active site, leading to inhibition. mdpi.com This mechanism contributes to their high selectivity for specific isoforms like hCA IX and XII over cytosolic ones.

Receptor Binding and Signaling Pathway Modulation by Chlorobenzodioxole Derivatives

Interleukin-27 Receptor (IL-27Rα, GP130) Binding

Interleukin-27 (IL-27) is a heterodimeric cytokine, composed of p28 and EBI3 subunits, that exerts potent immunomodulatory effects. nih.govfrontiersin.org It signals through a heterodimeric receptor complex consisting of IL-27 receptor alpha (IL-27Rα) and glycoprotein (B1211001) 130 (gp130). frontiersin.orgnih.gov The binding of IL-27 to this receptor complex initiates downstream signaling, primarily through the JAK/STAT pathway. nih.govelifesciences.org Structural studies have revealed that IL-27 acts as a bridge, engaging both IL-27Rα and gp130 to form a quaternary signaling complex. nih.govelifesciences.org This cytokine axis is a therapeutic target for inflammatory diseases and cancer. elifesciences.org

Currently, there is no published evidence to suggest that "this compound" binds to the Interleukin-27 receptor complex or modulates its signaling pathways. Research on modulating this system with small molecules is an emerging area, but this specific compound has not been identified as an agent with activity at the IL-27Rα/gp130 receptor.

JAK/STAT Pathway Modulation

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in cellular processes like proliferation and differentiation. dupuytrens.orgmdpi.com The JAK/STAT pathway is a primary signaling mechanism for a wide array of cytokines and growth factors and consists of four JAKs (JAK1, JAK2, JAK3, and Tyk2) and seven STATs (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6). dupuytrens.org This pathway transmits signals from extracellular cytokines and growth factors to the nucleus, where it regulates gene transcription. dupuytrens.orgmdpi.com

Interleukin-27 (IL-27), a cytokine from the IL-12 family, is known to activate the JAK/STAT pathway, particularly STAT1 and STAT3. patsnap.com This activation is crucial for the transcription of genes involved in both inflammatory and immune regulation. patsnap.com IL-27 and interferons (IFNs) can induce transcriptional changes in various genes, including those involved in JAK-STAT signaling. researchgate.net They share pro-inflammatory and antiviral pathways, leading to the expression of inflammatory factors and IFN-stimulated genes (ISGs) that encode antiviral proteins. researchgate.netnih.gov Inhibitors of IL-27 can block its interaction with its receptor (IL-27R), thereby preventing the downstream signaling that leads to immune activation or suppression. patsnap.com By doing so, these inhibitors can reduce the activation of STAT1 and STAT3, diminishing the expression of pro-inflammatory cytokines. patsnap.com

Other Relevant Receptor Interactions (e.g., BMP receptors like ALK2)

The compound Saracatinib, which contains a chlorobenzodioxole moiety, has been identified as a potent inhibitor of the bone morphogenetic protein (BMP) receptor kinase ALK2 (also known as ACVR1). nih.govresearchgate.net ALK2 is a type I BMP receptor, and its dysregulated activity is linked to the rare genetic disorder fibrodysplasia ossificans progressiva (FOP). nih.govresearchgate.net

The specificity of Saracatinib for ALK2 is attributed to its large chlorobenzodioxole group, which fits well into the back pocket of the ALK2 kinase domain. nih.gov Structural analysis has shown that this moiety complements the size and shape of this pocket. nih.gov In enzymatic and cell-based assays, Saracatinib showed a preference for inhibiting ALK2 over other receptors in the BMP/TGF-β signaling pathway. nih.gov While it also inhibits SRC family kinases, further optimization of this chemical structure could lead to even greater selectivity for ALK2. nih.gov

In Vitro Biological Activity Screening Methodologies (Excluding Clinical Human Data)

Anticonvulsant Activity Assessment in Cell-Based Models

The anticonvulsant potential of new chemical entities is often initially assessed using well-established in vivo screening models in mice, such as the maximal electroshock (MES) test and the 6 Hz seizure model. mdpi.comsemanticscholar.org These tests are considered valuable for predicting efficacy against tonic-clonic and partial seizures in humans. semanticscholar.orgnih.gov For instance, novel (benzyloxy)benzyl)propanamide derivatives have demonstrated potent activity in both MES and 6 Hz seizure models in mice. semanticscholar.org Similarly, a series of isatin-based derivatives showed significant anti-seizure activity in both MES and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov

While direct cell-based models for "this compound" are not detailed in the provided context, the general approach involves evaluating the compound's ability to modulate neuronal excitability or protect against chemically or electrically induced seizures in cultured neuronal cells. The safety of potential anticonvulsants is also assessed through cytotoxicity evaluations in cell lines like HepG2 and H9c2. mdpi.com

Antitumor/Anticancer Activity in Cell Lines

The antitumor activity of compounds is frequently evaluated using a panel of human cancer cell lines. A common method is the methyl thiazolyl tetrazolium (MTT) assay, which measures the metabolic activity of cells and thus their viability after exposure to the test compound. sioc-journal.cn For example, a series of 4-aminoquinazoline derivatives containing a benzothiazole (B30560) moiety were tested against human breast cancer (MCF-7), gastric carcinoma (MGC-803, HGC-27), and prostate cancer (PC-3) cell lines. sioc-journal.cn

The cytotoxic effects of various compounds have been demonstrated across a range of cancer cell lines, including:

MCF-7 (Breast Carcinoma): Several rhodanine (B49660) derivatives have shown high antitumor activity against this cell line. encyclopedia.pub

Glioblastoma Cell Lines (AHOL1 and U87): Synthetic chalcones have been shown to significantly reduce the viability of these cells. nih.gov

Various Cancer Cell Lines: Fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have exhibited significant antitumor activity against a broad spectrum of 29 different cell lines. mdpi.com

The data from these screenings are often presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Below is a table summarizing the antitumor activity of various derivative compounds against different cancer cell lines.

Compound ClassCell Line(s)Observed EffectReference
4-Aminoquinazoline derivativesMCF-7, MGC-803, PC-3, HGC-27Good antiproliferative activities sioc-journal.cn
Fused Benzo[h]chromeno[2,3-d]pyrimidine29 different cell linesSignificant antitumor activity mdpi.com
Synthetic ChalconesAHOL1, U87 (Glioblastoma)Significantly reduced cellular viability nih.gov
Rhodanine derivativesMCF-7 (Breast Carcinoma)High antitumor activity encyclopedia.pub
Nortopsentins (bis-indolyl)P388 (Murine Leukemia)Promising anticancer activity nih.gov

Antioxidant Activity Evaluation in Cellular Systems

Cell-based assays are crucial for determining the antioxidant potential of compounds within a biological context. One widely recognized method is the Keap1/Nrf2/ARE pathway assay, which acts as a master regulator of the cellular stress response. mdpi.com This pathway controls the transcription of numerous antioxidant proteins. mdpi.com Stable ARE-driven firefly luciferase reporter cell lines are a useful tool for monitoring antioxidant effects at the cellular level. mdpi.com

Another common method is the cellular antioxidant activity (CAA) assay, which measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS). The AOP1 assay, for instance, uses a photo-induction process to generate ROS within live cells and quantifies the ability of antioxidants to neutralize them. mdpi.combmglabtech.com The Oxygen Radical Absorbance Capacity (ORAC) assay is another method that measures the scavenging of peroxyl radicals. nih.gov

The antioxidant activity of various natural and synthetic compounds is often linked to the presence of specific structural features, such as phenolic hydroxyl groups in flavonoids, which can donate a hydrogen atom to neutralize free radicals. nih.gov

Antimicrobial and Anti-inflammatory Properties (Mechanistic Studies)

The mechanisms underlying the antimicrobial and anti-inflammatory properties of chemical compounds are investigated through various in vitro studies.

Antimicrobial Mechanisms: The antibacterial action of compounds can be elucidated by examining their effects on bacterial cell wall synthesis, protein synthesis, and DNA replication. mdpi.commdpi.com For example, some thiopeptides disrupt protein synthesis by binding to the 50S ribosome subunit. mdpi.com The primary mechanism of action for allicin, a compound from garlic, is the inhibition of RNA synthesis, and to a lesser extent, DNA and protein synthesis. nih.gov The antibacterial activity of plant-derived flavonoids is thought to involve mechanisms other than just the inhibition of DNA gyrase. mdpi.com

Anti-inflammatory Mechanisms: The anti-inflammatory effects of compounds are often studied by measuring their ability to inhibit the production of pro-inflammatory mediators in activated immune cells, such as macrophages. nih.govplos.org Key signaling pathways involved in inflammation, like the NF-κB and MAPK pathways, are common targets of investigation. nih.govnih.govfrontiersin.org For instance, braylin, a natural coumarin, has been shown to reduce the production of nitrite, IL-1β, TNF-α, and IL-6 in activated macrophages, with its action potentially mediated through the glucocorticoid receptor and inhibition of NF-κB transcriptional activity. plos.org Similarly, chlorogenic acid exerts its anti-inflammatory effects by inhibiting the synthesis of molecules like TNF-α and IL-6 and by modulating signaling pathways such as NF-κB and Nrf2. nih.gov

Compound Names

Abbreviation/NameChemical Name/Class
ALK2Activin receptor-like kinase 2
BMPBone morphogenetic protein
JAKJanus kinase
STATSignal transducers and activators of transcription
IL-27Interleukin-27
SaracatinibN-(5-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-benzo[d]imidazol-2-yl)benzamide
MTTMethyl thiazolyl tetrazolium
MESMaximal electroshock
scPTZSubcutaneous pentylenetetrazole
NF-κBNuclear factor kappa-light-chain-enhancer of activated B cells
MAPKMitogen-activated protein kinase
Nrf2Nuclear factor erythroid 2-related factor 2
TNF-αTumor necrosis factor alpha
IL-1βInterleukin-1 beta
IL-6Interleukin-6

Computational Chemistry and Molecular Modeling Studies of Chlorobenzodioxole Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). researchgate.net This technique is crucial for understanding the structural basis of a ligand's biological activity.

Detailed research into a notable chlorobenzodioxole derivative, Saracatinib (AZD0530), has revealed its potent inhibitory action against the activin A receptor type I (ACVR1), also known as ALK2, a protein kinase implicated in the rare genetic disorder fibrodysplasia ossificans progressiva (FOP). nih.govnih.gov Docking simulations and co-crystal structures have elucidated the specific interactions between Saracatinib and the ATP-binding pocket of ALK2. nih.govresearchgate.net The specificity of Saracatinib is thought to derive in large part from its chlorobenzodioxole moiety, which is of a suitable size and shape to complement a hydrophobic back pocket within the ALK2 kinase domain. nih.gov

The key interactions observed in the ALK2-Saracatinib complex include:

A hydrogen bond formed between the quinazoline (B50416) scaffold of the molecule and the hinge residue His286 of the protein. researchgate.net

The large chlorobenzodioxole group occupies a hydrophobic region in the back of the ATP-binding pocket, contributing significantly to the binding affinity and selectivity. nih.govresearchgate.net

The tetrahydropyran (B127337) ring settles into the ribose pocket, located beneath the glycine-rich loop. researchgate.net

A methylpiperazine group extends primarily into the solvent-exposed region. researchgate.net

These precise interactions, particularly the fit of the chlorobenzodioxole group, distinguish its binding to ALK2 from its binding to other kinases like SRC, highlighting its potential for selective inhibition. nih.gov The docking structure of a related quinazoline derivative with Src also highlighted the role of the chlorobenzodioxole group in binding.

Table 1: Summary of Saracatinib-ALK2 Interactions from Molecular Docking

Molecular Moiety of SaracatinibInteracting Region of ALK2 KinaseType of InteractionSignificance
Quinazoline CoreHinge Residue (His286)Hydrogen BondAnchors the ligand in the ATP-binding site. researchgate.net
Chlorobenzodioxole GroupHydrophobic Back PocketHydrophobic / van der WaalsContributes to high affinity and selectivity. nih.govresearchgate.net
Tetrahydropyran RingRibose Pocket (under Gly-rich loop)HydrophobicOccupies a key sub-pocket. researchgate.net
Methylpiperazine GroupSolvent-Exposed RegionSolvent InteractionExtends out of the primary binding site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics (known as descriptors), determine its activity. mdpi.com

While specific QSAR studies focused solely on "Chlorobenzodioxole deriv. 27" are not detailed in the provided results, the methodology is broadly applicable. A typical QSAR study on a series of chlorobenzodioxole derivatives would involve the following steps:

Data Set Preparation : A series of chlorobenzodioxole analogues with experimentally measured biological activities (e.g., IC₅₀ values against a specific target like ALK2) would be compiled. nih.govnih.gov This dataset is then divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation : For each molecule, a large number of molecular descriptors would be calculated using specialized software. These can include 2D descriptors (e.g., topological indices, atom counts), 3D descriptors (e.g., molecular shape, volume), and physicochemical properties (e.g., logP, polar surface area). researchgate.net

Model Development : Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the most relevant descriptors to the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using the test set and statistical metrics like the cross-validated correlation coefficient (xv-r² or q²). nih.gov

The goal of such a model would be to predict the activity of new, unsynthesized chlorobenzodioxole derivatives, thereby prioritizing the most promising candidates for synthesis and testing and guiding further structural optimization. mdpi.com

Table 2: Hypothetical Framework for a QSAR Study on Chlorobenzodioxole Derivatives

StageDescriptionExample Techniques / DescriptorsObjective
Data CollectionGather a set of chlorobenzodioxole analogues with measured activity against a target (e.g., ALK2 kinase).IC₅₀ or Kᵢ values.To create a basis for the model.
Descriptor GenerationCalculate numerical representations of molecular structure and properties.Electronic (e.g., Hammett constants), Steric (e.g., molar refractivity), Hydrophobic (e.g., logP), Topological. mdpi.comTo quantify the structural features of the molecules.
Model BuildingDevelop a mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR), Artificial Neural Network (ANN). nih.govTo create a predictive equation.
ValidationAssess the model's accuracy and predictive ability using an external test set.R², q², Y-randomization. nih.govTo ensure the model is robust and not due to chance correlation.
ApplicationUse the validated model to predict the activity of novel, virtual compounds.In silico screening.To prioritize new compounds for synthesis. mdpi.com

Virtual Screening and Lead Identification Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This process can be broadly categorized into structure-based virtual screening (SBVS), which utilizes the 3D structure of the target, and ligand-based virtual screening (LBVS), which relies on the properties of known active molecules. researchgate.net

The discovery of Saracatinib as a potent ALK2 inhibitor serves as a prime example of a successful screening campaign. nih.gov It was identified from a library of clinically tested small-molecule inhibitors through a high-throughput screen using differential scanning fluorimetry (DSF), which measures the thermal stability of a protein in the presence of a ligand. nih.govresearchgate.net While DSF is an experimental method, it is often a precursor to computational analysis.

Following such a primary screen, computational strategies are employed to refine the hits:

Structure-Based Virtual Screening (SBVS) : With a known crystal structure of the target protein (like ALK2), large chemical databases can be screened using molecular docking. researchgate.net Compounds are scored based on their predicted binding affinity and mode, allowing for the rapid prioritization of thousands or millions of potential ligands. researchgate.net

Ligand-Based Virtual Screening (LBVS) : If the target structure is unknown, a model (or pharmacophore) can be built based on the key structural features of known active compounds like Saracatinib. mdpi.com This pharmacophore, which defines the essential steric and electronic features for binding, is then used as a 3D query to search for other molecules that fit the model.

These virtual screening strategies are cost-effective methods to narrow down the vast chemical space to a manageable number of high-priority candidates for subsequent experimental testing, significantly accelerating the lead identification process. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding the conformational flexibility of the target protein, the stability of the ligand-protein complex, and the kinetics of the binding process. nih.govnih.gov

For a system like the Saracatinib-ALK2 complex, MD simulations can provide critical insights that are not available from docking alone:

Conformational Analysis : Proteins are not rigid structures. MD simulations can reveal how the ALK2 protein changes its conformation upon Saracatinib binding and can explore the different conformational states the complex can adopt. nih.gov This is particularly relevant as the binding of Saracatinib appears to stabilize a specific inactive state of the ALK2 kinase. nih.gov

Binding Stability : By running a simulation for tens or hundreds of nanoseconds, researchers can assess the stability of the interactions predicted by docking. nih.gov Key hydrogen bonds and hydrophobic contacts should remain stable throughout the simulation for the compound to be considered a strong binder.

Binding Free Energy Calculation : MD simulations, often combined with methods like MM/PBSA or umbrella sampling, can provide more accurate estimations of binding free energy (ΔG) than docking scores. rsc.org This allows for a more reliable ranking of different chlorobenzodioxole derivatives.

Identification of Allosteric or Cryptic Sites : Simulations can reveal transient pockets or "cryptic sites" on the protein surface that are not apparent in the static crystal structure but could be targeted for drug design. nih.gov

The primary limitations of MD simulations are the high computational cost, which restricts the simulation timescale, and the accuracy of the underlying force fields used to describe the atomic interactions. nih.gov

Table 3: Key Analyses from Molecular Dynamics Simulations of a Ligand-Protein Complex

Analysis TypeMetric / ObservationInformation Gained
System StabilityRoot Mean Square Deviation (RMSD)Assesses if the complex reaches a stable equilibrium during the simulation.
Local FlexibilityRoot Mean Square Fluctuation (RMSF)Identifies flexible and rigid regions of the protein and ligand.
Intermolecular InteractionsHydrogen Bond Analysis, Contact MapsTracks the stability and duration of specific ligand-protein interactions over time.
Conformational ChangesPrincipal Component Analysis (PCA), Dihedral Angle AnalysisCharacterizes the major motions of the protein and changes in ligand conformation.
Binding AffinityFree Energy Calculations (e.g., MM/PBSA)Provides a quantitative estimation of the binding strength. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, often employing Density Functional Theory (DFT), are used to study the electronic properties of molecules with high accuracy. dergipark.org.trresearchgate.net These methods provide fundamental insights into a molecule’s geometry, electronic structure, and chemical reactivity, which ultimately govern its interactions with a biological target. aspbs.com

For a chlorobenzodioxole derivative, QC calculations can determine several key properties:

Optimized Molecular Geometry : QC methods can predict the most stable 3D conformation of the molecule in the gas phase or in solution, providing a starting point for docking studies. nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for identifying sites likely to be involved in electrostatic interactions or hydrogen bonding with the target protein. nih.gov

Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule. dergipark.org.tr

Reactivity Descriptors : From the HOMO and LUMO energies, various descriptors like chemical hardness, softness, and electrophilicity can be calculated to quantify the molecule's reactive nature. dergipark.org.tr

Partial Atomic Charges : These calculations assign a partial charge to each atom in the molecule, which is essential for parameterizing the force fields used in molecular dynamics simulations. researchgate.net

These theoretical calculations help rationalize the observed binding modes and activities of chlorobenzodioxole derivatives and provide a deeper understanding of the physicochemical properties that make them effective ligands. researchgate.net

Table 4: Key Descriptors from Quantum Chemical Calculations and Their Significance

QC DescriptorDefinitionChemical/Biological Significance
Molecular Electrostatic Potential (MEP)The potential experienced by a positive point charge at various points on the molecular surface. nih.govIdentifies regions for electrostatic and hydrogen bond interactions.
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity). dergipark.org.tr
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity). dergipark.org.tr
HOMO-LUMO Gap (ΔE)The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity and kinetic stability; a larger gap implies lower reactivity. dergipark.org.tr
Chemical Hardness (η)A measure of resistance to change in electron distribution.Related to the HOMO-LUMO gap; harder molecules are less reactive. dergipark.org.tr
Electrophilicity Index (ω)A measure of the energy lowering of a system when it accepts electrons.Quantifies the electrophilic nature of a molecule. dergipark.org.tr

Environmental Fate and Transformation Research of Chlorobenzodioxole Derivatives

Potential Degradation Pathways and Metabolite Identification in Environmental Matrices

Studies on analogous compounds suggest that the environmental degradation of a chlorinated benzodioxole derivative could proceed through several pathways. For instance, research on the fungicide N-(2,3-dichlorophenyl)hydroxymaleimide, which contains a dichlorophenyl group, shows that its degradation can lead to various metabolites. Microbial degradation is a key process for many organic pollutants. For example, the bacterium Pseudomonas putida F1 has been shown to biodegrade 2,2-Difluoro-1,3-benzodioxole. This process involves the formation of several metabolites, including 4,5-dihydro-2,2-difluoro-1,3-benzodioxole-4,5-diol (4,5-DD-DFBD), which can then be transformed into 4-hydroxy-DFBD, 5-hydroxy-DFBD, and ultimately pyrogallol (B1678534) through the release of fluoride (B91410) ions. nih.govresearchgate.net This suggests that a potential pathway for a chlorobenzodioxole could involve initial hydroxylation of the aromatic ring, followed by cleavage of the dioxole ring.

Another relevant study on the biodegradation of the methylenedioxyphenyl group, a core structure of benzodioxoles, in compounds like piperine (B192125) by actinomycete bacteria, revealed the enzymatic conversion of the methylenedioxy group into a catechol structure. asm.org This indicates that cleavage of the dioxole ring is a plausible microbial degradation strategy.

Analytical methods for identifying such metabolites in environmental samples like soil and water typically involve advanced chromatographic techniques coupled with mass spectrometry (e.g., GC-MS, LC-MS). amecj.comresearchgate.netcdc.govnih.gov These methods are essential for separating and identifying the parent compound and its various transformation products at low concentrations.

Potential for Persistence and Mobility in Soil, Water, and Air Systems

The persistence and mobility of a chemical in the environment are governed by its intrinsic properties and environmental conditions. carnegiescience.edu For chlorinated organic compounds, persistence can be significant due to the stability of the carbon-chlorine bond. nih.gov The mobility of such compounds in soil and water is largely influenced by their water solubility and their tendency to adsorb to organic matter and soil particles (often estimated by the organic carbon-water (B12546825) partition coefficient, Koc). carnegiescience.eduumweltbundesamt.de

Generally, compounds with low water solubility and high Koc values tend to be less mobile and may accumulate in soil and sediment. umweltbundesamt.de Conversely, more water-soluble compounds are likely to be more mobile, potentially leading to the contamination of groundwater. umweltbundesamt.de Volatile organic compounds (VOCs) can be transported over long distances in the atmosphere. nih.gov Without specific data on the physicochemical properties (e.g., water solubility, vapor pressure, Koc) of "Chlorobenzodioxole deriv. 27," its persistence and mobility cannot be accurately predicted.

Potential Biodegradation and Photodegradation Mechanisms

Biodegradation would likely involve microorganisms capable of metabolizing chlorinated aromatic compounds. nih.govmdpi.com As mentioned, key enzymatic reactions could include initial oxidation by oxygenases, leading to catecholic intermediates, followed by ring cleavage. nih.govasm.orgnih.gov The presence of chlorine can make the compound more recalcitrant to biodegradation compared to its non-chlorinated counterpart. nih.gov

Photodegradation, or the breakdown of the compound by sunlight, is another important environmental fate process, particularly in surface waters. humboldt.edu Chlorinated organic compounds can be degraded through reactions with photochemically produced reactive species like hydroxyl radicals (•OH) and hydrated electrons (eaq-). humboldt.edu The benzodioxole ring itself can also be susceptible to photodegradation. The rate and products of photodegradation would depend on the specific structure of the compound and the environmental matrix.

Environmental Modeling and Prediction of Distribution and Transport

Predictive environmental models, such as Quantitative Structure-Activity Relationship (QSAR) models, are often used to estimate the environmental distribution and transport of chemicals when experimental data is lacking. ca.gov These models use the chemical's structure and physicochemical properties to predict its partitioning between air, water, soil, and sediment, as well as its potential for long-range transport. nih.govnih.gov However, the accuracy of these models relies on having the correct chemical structure and some basic physical property data, none of which are publicly available for "this compound."

Assessment of Transformation Products and Environmental Significance

The transformation of a parent compound can lead to metabolites or degradation products that may have different toxicity and persistence profiles. setac.orgeuropa.eueuropa.euykcs.ac.cn For example, the degradation of some chlorinated compounds can sometimes result in the formation of intermediates that are more toxic than the original substance. A complete environmental risk assessment would require evaluating the fate and effects of not only the parent compound but also its major transformation products. setac.orgeuropa.eu Given the lack of data on "this compound," it is impossible to identify its transformation products or assess their environmental significance.

Future Research Directions and Emerging Methodologies for Chlorobenzodioxole Derivatives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of chlorobenzodioxole derivatives is moving towards more efficient and environmentally friendly methods. Traditional synthetic routes often involve harsh conditions and the use of toxic reagents. Modern approaches are focusing on green chemistry principles to overcome these limitations.

One promising area is the use of microwave-assisted synthesis. tandfonline.com This technique can significantly reduce reaction times from hours to mere seconds and improve yields. tandfonline.comtandfonline.com For instance, the condensation of catechols with benzoic acid derivatives can be efficiently catalyzed by polyphosphoric acid under microwave irradiation, avoiding the need for toxic organic solvents. tandfonline.comtandfonline.com This method is not only faster but also more economical and energy-efficient. tandfonline.com

Researchers are also exploring novel catalysts to improve the synthesis of the benzodioxole core. While catalysts like P2O5 and various acids have been used, they come with limitations. tandfonline.com The development of solid superacids, such as ZrO2/SO42-, offers a convenient and efficient alternative for the synthesis of 2,2-disubstituted and 2-monosubstituted 1,3-benzodioxoles from ketones and aldehydes with catechol. researchgate.net

Furthermore, the principles of green chemistry are being applied to the synthesis of related heterocyclic scaffolds. rsc.org This includes the use of non-toxic solvents like ethanol (B145695) and recyclable catalysts, which simplifies the work-up process and reduces environmental impact. rsc.orgpreprints.org The development of one-pot syntheses and domino reactions is also a key focus, as these strategies reduce the number of synthetic steps, saving time and resources. rsc.org

Future work will likely focus on the development of even more selective and robust catalysts, potentially including biocatalysts, to enable the synthesis of complex chlorobenzodioxole derivatives with high precision. The use of flow chemistry is another emerging area that could allow for the continuous and scalable production of these compounds under controlled conditions. rsc.org

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new chlorobenzodioxole derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, thereby accelerating the research and development process.

AI and ML algorithms can be used to:

Predict Biological Activity: By training models on existing data, researchers can predict the potential biological targets and efficacy of new chlorobenzodioxole derivatives. This can help to prioritize which compounds to synthesize and test, saving significant time and resources.

Optimize Molecular Properties: Machine learning models can guide the modification of the chlorobenzodioxole scaffold to enhance desired properties, such as binding affinity to a specific target, while minimizing potential off-target effects.

De Novo Design: Generative AI models can design entirely new chlorobenzodioxole derivatives with specific desired characteristics. These models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry approaches.

While the direct application of AI to "Chlorobenzodioxole deriv. 27" is not documented due to the compound's obscurity, the principles are widely applied in drug discovery for similar heterocyclic compounds. For example, in the development of inhibitors for targets like the Src tyrosine kinase, computational studies are used to understand the binding interactions of substituted indolin-2-one derivatives, a class of compounds with some structural similarities to benzodioxoles. researchgate.net

The future of this field will likely see the development of more sophisticated AI models that can integrate multiple data sources, including genomic, proteomic, and metabolomic data, to provide a more holistic understanding of a compound's potential effects.

Exploration of New Biological Targets and Mechanistic Insights for Chlorobenzodioxole Derivatives

While the biological activities of some benzodioxole derivatives are known, there is a vast and underexplored landscape of potential biological targets. Future research will focus on identifying new therapeutic applications for chlorobenzodioxole derivatives and elucidating their mechanisms of action at a molecular level.

Recent studies on benzodioxole derivatives have shown their potential as:

Anticancer Agents: Some 2-phenyl 1,3-benzodioxole (B145889) derivatives have been synthesized and evaluated for their anticancer and DNA binding potential. arabjchem.org

COX Inhibitors: Novel benzodioxole derivatives have been designed as cyclooxygenase (COX) inhibitors, with some compounds showing potent activity against both COX-1 and COX-2 enzymes. najah.edu

Antimicrobial Agents: The benzothiazole (B30560) scaffold, which shares some structural features with benzodioxoles, has been extensively studied for its antimicrobial properties. mdpi.com

Future research will likely involve high-throughput screening of chlorobenzodioxole derivative libraries against a wide range of biological targets. This could uncover novel activities in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases.

Once a promising activity is identified, detailed mechanistic studies will be crucial. This will involve a combination of biochemical assays, cell-based experiments, and structural biology techniques to understand how the compound interacts with its target and modulates its function. For example, understanding how a chlorobenzodioxole derivative binds to an enzyme's active site can guide the design of more potent and selective inhibitors.

The development of dual-mode drugs, such as compounds that act as both photosensitizers and histone deacetylase inhibitors, represents another exciting frontier. nih.gov This approach, which combines photodynamic therapy and chemotherapy, could be explored for chlorobenzodioxole derivatives.

Advancements in Analytical Techniques for Complex Mixtures Containing Chlorobenzodioxole Derivatives

The analysis of complex mixtures containing chlorobenzodioxole derivatives is crucial for both synthetic chemistry and biological studies. Advancements in analytical techniques are enabling more sensitive and selective detection and characterization of these compounds.

Key analytical techniques and their future directions include:

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for separating and quantifying chlorobenzodioxole derivatives. Future developments will focus on the use of more efficient column technologies and multidimensional chromatography for resolving complex mixtures.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying and structurally elucidating chlorobenzodioxole derivatives. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help to determine the elemental composition of a compound. preprints.org Tandem mass spectrometry (MS/MS) can be used to fragment ions and provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for determining the precise chemical structure of chlorobenzodioxole derivatives in solution. Future advancements will likely involve the use of higher field magnets and new pulse sequences for enhanced sensitivity and resolution.

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the stereochemistry and conformation of chlorobenzodioxole derivatives.

The combination of these techniques is often necessary for the unambiguous characterization of novel compounds. The development of hyphenated techniques, such as LC-MS-NMR, will provide even more comprehensive information from a single analysis.

Interdisciplinary Research on the Broader Impact of Chlorobenzodioxole Scaffolds in Chemical Science

The chlorobenzodioxole scaffold is not only important in medicinal chemistry but also has potential applications in other areas of chemical science. Interdisciplinary research will be key to unlocking the full potential of these versatile building blocks.

Potential areas of interdisciplinary research include:

Materials Science: The rigid, planar structure of the benzodioxole core makes it an interesting candidate for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chlorine substituent can be used to tune the electronic properties of the molecule.

Agrochemicals: Many existing pesticides and herbicides contain heterocyclic scaffolds. The biological activity of chlorobenzodioxole derivatives could be explored for the development of new and more selective agrochemicals.

Catalysis: The benzodioxole scaffold could be incorporated into ligands for transition metal catalysts. The electronic and steric properties of the ligand can be fine-tuned by the position and number of chlorine substituents, potentially leading to catalysts with enhanced activity and selectivity.

The concept of "privileged scaffolds" in medicinal chemistry, where certain molecular frameworks are found to be able to bind to multiple biological targets, is relevant here. rsc.org The benzodioxole scaffold can be considered a privileged structure, and interdisciplinary research will help to expand its applications beyond the traditional boundaries of drug discovery. The use of sustainable and recyclable materials in scaffolding is also a growing area of interest. nih.govdss.net

Q & A

Q. How can epigenetic profiling clarify the transgenerational effects of this compound exposure?

  • Methodological Answer: Perform whole-genome bisulfite sequencing on germline cells from exposed organisms. Correlate DNA methylation patterns with phenotypic outcomes in offspring, using Mendelian randomization to distinguish direct vs. indirect effects .

Methodological Considerations

  • Data Validation : Cross-validate findings using orthogonal methods (e.g., confirm LC-MS results with immunoassays) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for reporting animal research and obtain ethics committee approvals .
  • Literature Synthesis : Use systematic review frameworks (PRISMA) to contextualize findings within existing knowledge, highlighting gaps addressed by your research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.